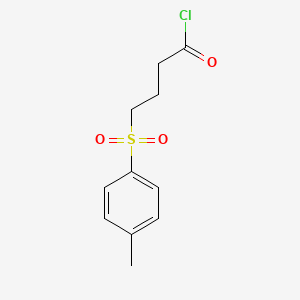
4-Tosylbutanoyl chloride
Overview
Description
4-Tosylbutanoyl chloride is a chemical compound with the molecular formula C11H13ClO3S . It is used in various chemical reactions and can be purchased from several suppliers.
Molecular Structure Analysis
The molecular structure of 4-Tosylbutanoyl chloride consists of 11 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, 3 oxygen atoms, and 1 sulfur atom .Scientific Research Applications
Suzuki Cross-Coupling Reactions
4-Tosylbutanoyl chloride has been utilized in the synthesis of labeled methyl groups onto aryl halides through Suzuki Cross-Coupling reactions. A notable example is the synthesis of [14C]tosyl chloride, which was used in the synthesis of the orally active fibrinogen receptor antagonist L-738,167. This method offers a solution to the poor regioselectivity typically associated with aromatic sulfonation procedures (Braun, Dean, & Melillo, 1999).
Biotransformation Studies
In biotransformation research, 4-Tosylbutanoyl chloride derivatives have been studied. For example, the transformation of tolbutamide into 4′-hydroxytolbutamide by the fungus Cunninghamella blakesleeana was investigated, which is significant for evaluating CYP2C9 enzyme activity (Huang, Yang, Li, Sun, & Zhong, 2006).
Photocatalysis and Environmental Applications
4-Tosylbutanoyl chloride derivatives have also been explored in environmental applications, such as in the study of photodegradation kinetics of 4-nitrophenol in TiO2 suspension (Chen & Ray, 1998). Additionally, its applications in the photoelectrochemical sensing of pollutants like 4-chlorophenol have been researched (Yan et al., 2019).
Synthesis of Peptides and Amino Acid Derivatives
The compound has been used in the syntheses of peptides and amino acid derivatives. For example, polymer-bound trityl chloride as an α-amino protecting group has allowed for simple and high-yield syntheses of these compounds (Barlos, Gatos, Kallitsis, Papaioannou, & Sotiriou, 1988).
Waste Plastic Recycling
In the field of recycling, 4-Tosylbutanoyl chloride derivatives have been studied for the flotation separation of waste plastics like polyvinyl chloride and polyethylene terephthalate (Wang, Wang, Liu, & Huang, 2016).
properties
IUPAC Name |
4-(4-methylphenyl)sulfonylbutanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3S/c1-9-4-6-10(7-5-9)16(14,15)8-2-3-11(12)13/h4-7H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLGRRRBUNKSSRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Tosylbutanoyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



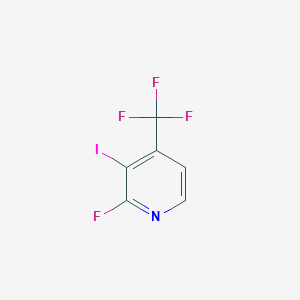
![3-Iodoimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B1404854.png)
methanamine](/img/structure/B1404856.png)
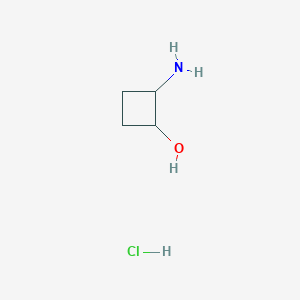


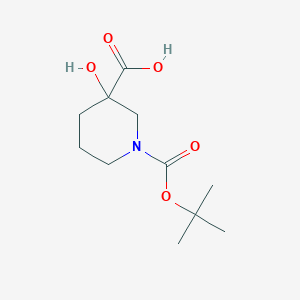
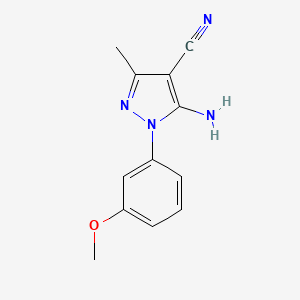
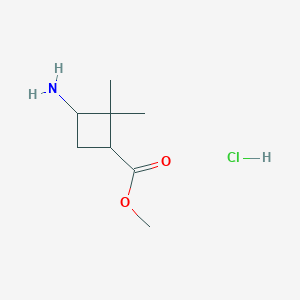
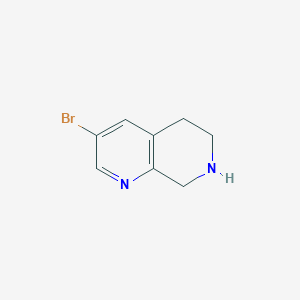
![Benzyl 2,5-diazaspiro[3.4]octane-5-carboxylate](/img/structure/B1404871.png)
![Methyl 4-chlorothieno[3,2-D]pyrimidine-7-carboxylate](/img/structure/B1404873.png)
![[1-(Pyridin-4-yl)cyclopropyl]methanamine dihydrochloride](/img/structure/B1404874.png)
